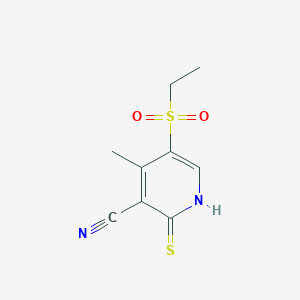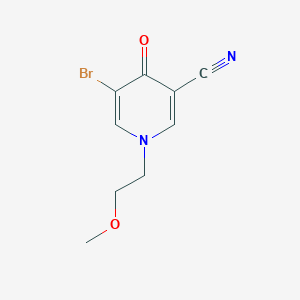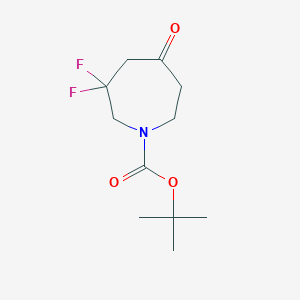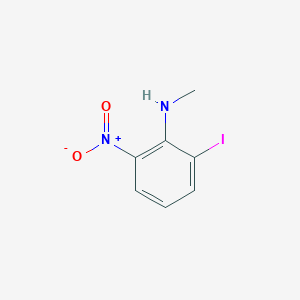![molecular formula C13H16Cl3N3O2 B13004924 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride is a compound that features a bipyridine moiety, which is a well-known organic ligand. Bipyridine compounds are extensively used in coordination chemistry due to their ability to form stable complexes with transition metal cations. This particular compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives typically involves coupling reactions of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine with a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine in the presence of a palladium catalyst.
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.
Wurtz Coupling: This method involves the coupling of halopyridines using sodium metal.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs similar coupling reactions but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Electrochemical methods and other innovative techniques are also being explored to improve efficiency and reduce the environmental footprint of these processes .
Chemical Reactions Analysis
Types of Reactions
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another and can be facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxide derivatives, while reduction may yield bipyridine amine derivatives .
Scientific Research Applications
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its ability to interact with biological targets.
Industry: Used in the development of catalysts, photosensitizers, and other industrial applications .
Mechanism of Action
The mechanism of action of 3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride involves its ability to form stable complexes with metal cations. These complexes can interact with various molecular targets and pathways, influencing biochemical processes. The bipyridine moiety acts as a chelating agent, binding to metal ions and stabilizing them in specific oxidation states .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar properties.
3,5-Bis(2,2’-bipyridin-4-ylethynyl)benzoic acid: A compound with two bipyridine units, used in the study of metal complexes.
Uniqueness
3-([2,2’-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride is unique due to its specific structure, which allows it to form stable complexes with metal cations. This property makes it valuable in various applications, including catalysis, photosensitization, and therapeutic research .
Properties
Molecular Formula |
C13H16Cl3N3O2 |
|---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid;trihydrochloride |
InChI |
InChI=1S/C13H13N3O2.3ClH/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11;;;/h1-6,8,10H,7,14H2,(H,17,18);3*1H |
InChI Key |
XXEXHWCMKDLWDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


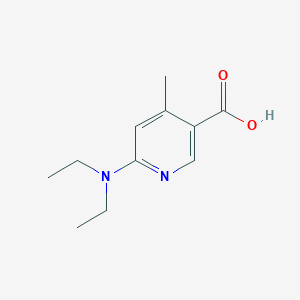
![2-Methyl-2,6-diazabicyclo[3.2.0]heptanedihydrochloride](/img/structure/B13004858.png)
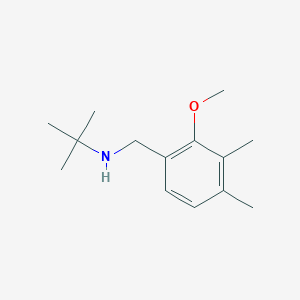
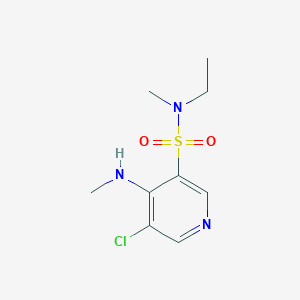
![2-hydrazinyl-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13004869.png)
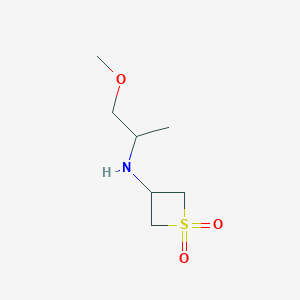
![Methyl 6-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-7-carboxylate](/img/structure/B13004877.png)
